1-allyl-4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Description
4-Hydroxy-2-quinolones are a class of compounds that have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Physical And Chemical Properties Analysis
4-Hydroxy-2-quinolones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .
Scientific Research Applications
- Researchers have investigated the compound’s potential in treating rheumatoid arthritis (RA). Specifically, a derivative called (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) demonstrated strong anti-inflammatory effects by inhibiting STAT3 activation in murine macrophages and human synoviocytes from RA patients. In vivo studies using a collagen antibody-induced arthritis (CAIA) mouse model further confirmed MMPP’s potent anti-arthritic activity .
- The compound has been explored as a catalyst in olefin cross metathesis reactions. These reactions are essential in organic synthesis for creating complex molecules. Although specific details are not provided in the literature, this application highlights its potential in chemical transformations .
- The compound’s structure suggests it could serve as a prodrug or be modified to enhance drug delivery. For instance, (E)-4-hydroxy-3-methylbut-2-enyl derivatives have been evaluated as potential prodrugs. Their activity correlates with lipophilicity and degradation rates, which aligns with typical observations for prodrugs of nucleoside analogues .
- The compound’s end-product, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, is generated by gut microbiota from biofunctional polyphenols. Researchers have quantitatively characterized its pharmacokinetic profile in rats using LC–TOF/MS. Understanding its metabolism and distribution may have implications for therapeutic applications .
Anti-Inflammatory and Anti-Arthritic Properties
Olefin Cross Metathesis Catalyst
Prodrug Development
Gut Microbiota Metabolite Pharmacokinetics
properties
IUPAC Name |
4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-11-23-17-10-5-4-9-16(17)19(24)18(21(23)26)20(25)22-13-14-7-6-8-15(12-14)27-2/h3-10,12,24H,1,11,13H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSAGANGABKHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide |
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